盐酸曲拉普利

描述

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure . It is also used in adults alone or in combination with other medications to treat high blood pressure and to improve survival after a heart attack . Trandolapril works by blocking a substance in the body that causes the blood vessels to tighten. As a result, trandolapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

Trandolapril has been the subject of various studies and patents regarding its synthesis . A conceptually novel and stereoselective synthesis of the enantiopure octahydroindole building block and its conversion into the ACE inhibitor trandolapril was achieved . An improved process for the preparation of highly pure trandolapril has also been patented .

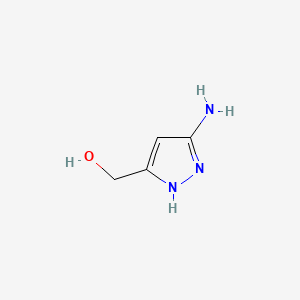

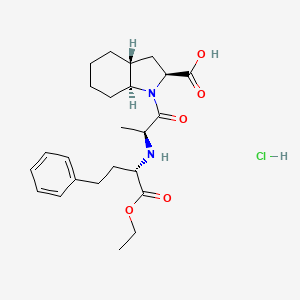

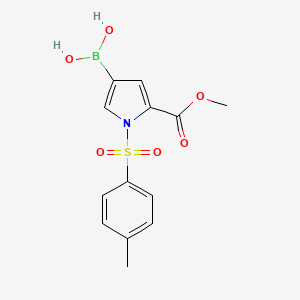

Molecular Structure Analysis

The molecular structure of trandolapril has been depicted in various scientific resources . It is similar in structure to another ramipril but has a cyclohexane group .

Chemical Reactions Analysis

Trandolapril undergoes enzymatic hydrolysis, mainly in the liver, to its biologically active metabolite, trandolaprilat . A sensitive high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (MS/MS) method was developed and validated for the simultaneous quantification of trandolapril and its metabolite trandolaprilat in human plasma .

Physical And Chemical Properties Analysis

Trandolapril is a well-known ACE inhibitor with many cardiovascular indications . It is a prodrug that must be metabolized into its active form. It has a longer half-life when compared to other agents in this class .

科学研究应用

Hypertension Management

Trandolapril hydrochloride: is primarily used in the treatment of mild to moderate hypertension . It functions as a prodrug that is metabolized to its active form, trandolaprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition results in reduced formation of angiotensin II, leading to vasodilation and a consequent decrease in blood pressure .

Congestive Heart Failure Adjunct

In patients with congestive heart failure (CHF), Trandolapril hydrochloride serves as an adjunct therapy. It helps improve symptoms by reducing the workload on the heart through vasodilation and decreasing fluid retention .

Post-Myocardial Infarction Survival Improvement

Following a myocardial infarction, particularly in patients with left ventricular dysfunction, Trandolapril hydrochloride has been shown to improve survival rates. It aids in the remodeling of the heart and improves clinical stability .

Renal Disease Progression in Diabetics

Trandolapril hydrochloride slows the progression of renal disease in hypertensive patients with diabetes mellitus. It is particularly beneficial for those with microalbuminuria or overt nephropathy, as it reduces the effects of angiotensin II on the kidneys .

Combination Therapy for Hypertension

Studies have shown that the combination of Trandolapril hydrochloride with a calcium antagonist like verapamil can be more effective than monotherapy in treating essential hypertension. This combination therapy can lead to better blood pressure control with fewer side effects .

Pharmaceutical Research and Development

Trandolapril hydrochloride is also used in pharmaceutical research and development for creating new formulations, such as immediate-release tablets. This research focuses on improving drug delivery and efficacy .

作用机制

Target of Action

Trandolapril hydrochloride primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by trandolapril is the RAAS . By inhibiting ACE, trandolapril reduces the formation of ATII, leading to decreased vasoconstriction and aldosterone secretion . This results in a decrease in blood pressure and a reduction in fluid volume .

Pharmacokinetics

Trandolapril is absorbed and then metabolized in the liver to its active form, trandolaprilat . The absorption of trandolapril is slowed with food . It is excreted in both urine (~33% as trandolapril and trandolaprilat) and feces (~66%) . The time to peak for trandolapril is approximately 1 hour, while for trandolaprilat, it is 4 to 10 hours . The elimination half-life for trandolapril is about 6 hours, while for trandolaprilat, it is approximately 22.5 hours .

Result of Action

The inhibition of ACE by trandolapril leads to a decrease in the formation of ATII . This results in a reduction in vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure and fluid volume . Trandolapril is used to treat mild to moderate hypertension, improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Action Environment

The action of trandolapril can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of trandolapril . Additionally, the pharmacokinetics of trandolapril can be affected in special populations. For example, in patients with renal impairment, plasma trandolapril and trandolaprilat are approximately 2-fold greater and renal clearance is decreased by about 85% .

安全和危害

未来方向

Trandolapril has been the subject of various studies exploring its potential benefits in managing hypertension in diabetic patients . It has also been studied for its effects on structural, contractile, and electrophysiological remodeling in chronic volume overload . These studies suggest that trandolapril may have potential future applications in the management of these conditions.

属性

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWMJYOGMUVGO-REWXTUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236593 | |

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trandolapril hydrochloride | |

CAS RN |

87725-72-2 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, monohydrochloride, (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87725-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolapril hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087725722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANDOLAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8XK2J4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)